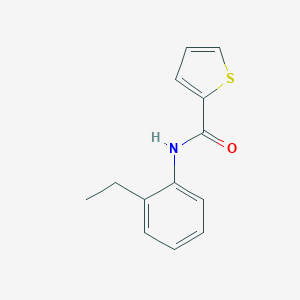

N-(2-ethylphenyl)thiophene-2-carboxamide

説明

N-(2-ethylphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group, with the amide nitrogen substituted by a 2-ethylphenyl moiety.

特性

分子式 |

C13H13NOS |

|---|---|

分子量 |

231.32g/mol |

IUPAC名 |

N-(2-ethylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C13H13NOS/c1-2-10-6-3-4-7-11(10)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3,(H,14,15) |

InChIキー |

LASXMVKOHAACLF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

正規SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

類似化合物との比較

Structural Variations and Physicochemical Properties

Thiophene-2-carboxamide derivatives differ primarily in substituents on the thiophene ring and the amide nitrogen. Key structural comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Thiophene Ring Modifications: Nitro (NO₂) or trifluoromethyl (CF₃) groups enhance antibacterial activity but may reduce purity (e.g., 42% purity for nitro-substituted compound vs. 99.05% for trifluoromethyl analog) .

- Amide Nitrogen Substituents: Bulky groups like quinazolinone or thiazole improve target specificity. For example, the quinazolinone derivative (7h) showed strong binding to EGFR (−9.31 kcal/mol docking score) .

Key Observations :

- Trifluoromethyl substitution correlates with higher purity (99.05%) compared to nitro-substituted analogs .

- Yields for antitubercular compounds (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) range from 47% to 76%, influenced by reaction temperature and workup procedures .

Anticancer Activity :

- Quinazolinone-linked thiophene-2-carboxamide (7h) inhibits EGFR with a docking score of −9.31 kcal/mol, comparable to reference drugs like Etoposide .

- Substituents on the amide nitrogen (e.g., isopropyl, phenyl) enhance apoptosis in cancer cell lines .

Antimicrobial Activity :

- Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, likely targeting bacterial membrane proteins .

- 5-Methylthiophene-2-carboxamide derivatives (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) show efficacy against Mycobacterium tuberculosis .

Antiviral Activity :

- N-Benzyl-N-phenylthiophene-2-carboxamide derivatives inhibit enterovirus EV71 (EC₅₀ = 1.42 μM), with bromo/fluoro substituents enhancing potency .

Structure-Activity Relationship (SAR)

- Thiophene Core : Essential for maintaining activity; modifications (e.g., nitro, methyl) fine-tune specificity .

- Amide Substituents : Aromatic or heterocyclic groups improve binding to targets like EGFR or viral proteases .

- Substituent Position : Para-substituted phenyl groups (e.g., 4-ethylphenyl) generally exhibit higher activity than ortho-substituted analogs due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。